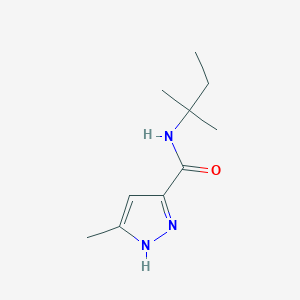
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among the scientific community due to its potential use in research. MMB-2201 is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which makes it an attractive tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
作用机制
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide can have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and mood. One study found that 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide had a potent analgesic effect in a mouse model of neuropathic pain, which suggests that it could be used as a potential treatment for chronic pain.
实验室实验的优点和局限性
One advantage of using 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. However, one limitation of using 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide is its potential for abuse and the need for strict safety protocols when handling and storing the compound.
未来方向
There are many potential future directions for research involving 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, including studies on its pharmacokinetics, toxicity, and potential therapeutic uses. One area of interest is the potential use of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide as a treatment for various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 5-fluoro-ADB with 3-methylbutan-2-amine in the presence of a catalyst to form the intermediate 5-fluoro-ADB-N-(3-methylbutan-2-yl) amine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product, 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide.
科学研究应用
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug metabolism, and drug interactions. One study found that 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide had a high affinity for the CB1 receptor, which suggests that it could be used to study the role of the CB1 receptor in various physiological processes.
属性
IUPAC Name |
5-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-10(3,4)11-9(14)8-6-7(2)12-13-8/h6H,5H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAUOJUKQPYKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=NNC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)
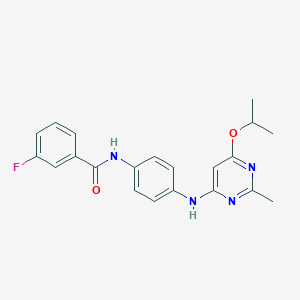
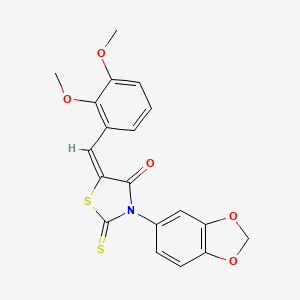
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)

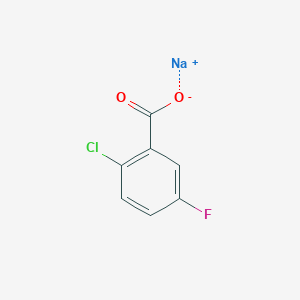
![6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2638322.png)
![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
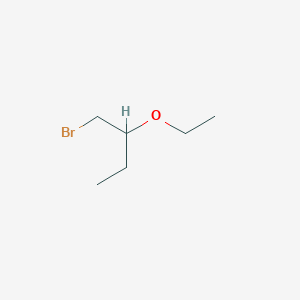
![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2638332.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)